The compound is classified under heterocyclic compounds, specifically as a thienopyrimidine derivative. Thienopyrimidines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine can be traced back to various synthetic methodologies that utilize readily available starting materials, making it accessible for further research and application in drug discovery .
The synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine typically follows a multi-step process that includes:
The molecular structure of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine consists of a fused thiophene and pyrimidine ring system. The specific arrangement of bromine and chlorine atoms on the aromatic rings contributes to its chemical reactivity and potential biological activity.
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
The mechanism of action for compounds derived from thieno[2,3-d]pyrimidine frameworks often involves interaction with specific biological targets such as kinases or enzymes involved in cellular signaling pathways. The presence of halogen substituents (bromine and chlorine) enhances the lipophilicity and metabolic stability of these compounds, allowing them to effectively penetrate biological membranes.
Research indicates that derivatives of thieno[2,3-d]pyrimidines may exhibit cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cancer progression or by inducing apoptosis through different pathways .
The physical properties of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine include:
Chemical properties are influenced by the presence of halogens which contribute to electrophilicity, making it reactive towards nucleophiles under appropriate conditions.
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine serves as an important building block in medicinal chemistry for developing new pharmaceuticals. Its applications include:
The industrial synthesis of 6-bromo-2-chloro-thieno[2,3-d]pyrimidine relies on a sequential four-step protocol initiated by the Gewald aminothiophene synthesis. This cornerstone reaction involves a one-pot condensation of α-activated nitriles (typically ethyl cyanoacetate) with carbonyl compounds (ketones or aldehydes) and elemental sulfur in the presence of morpholine as a base catalyst. The process yields 2-aminothiophene-3-carboxylate scaffolds (I) with high regiocontrol at ambient temperatures (20–25°C) in polar aprotic solvents like DMF or acetonitrile [8] [9]. Subsequent cyclization to the thienopyrimidinone core (II) occurs via acid-catalyzed (HCl) condensation with formamide derivatives or aldehydes under Dean-Stark conditions to facilitate water removal. This step achieves 80–92% conversion efficiency but requires strict anhydrous control to prevent hydrolysis [9]. The final bicyclic intermediate, 4-oxothieno[2,3-d]pyrimidine, serves as the universal precursor for halogenation, with its electron-rich C6 position primed for electrophilic substitution and the C4 carbonyl activated for chlorination [8].
Table 1: Key Intermediates in Thienopyrimidine Synthesis
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
I | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewardt reaction product |
II | 4-Hydroxythieno[2,3-d]pyrimidine | Cyclization product |
III | 4,6-Dibromothieno[2,3-d]pyrimidine | Brominated intermediate |
IV | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | Target compound precursor |
Regioselective bromination at the C6 position of the thienopyrimidinone scaffold is governed by electronic and steric factors. Computational analyses (ab initio calculations) confirm that electrophilic aromatic substitution favors C6 due to maximal electron density localization, attributed to resonance contributions from the pyrimidinone nitrogen atoms. Bromination proceeds via a Wheland intermediate where positive charge delocalization stabilizes substitution at C6 over C5 (para > ortho > meta order) [1]. Industrially, N-bromosuccinimide (NBS) in DMF/acetonitrile mixtures (0–5°C) achieves >90% regioselectivity for monobromination at C6, minimizing dibromide byproducts through controlled succinimide scavenging of HBr [1] [8]. Alternatively, molecular bromine (Br₂) with zeolite catalysts in chlorinated solvents enables 85% C6-selectivity but generates corrosive HBr, complicating purification. Recent advances employ bromodimethylsulfonium bromide for enhanced solubility in toluene, though yields plateau at 78% due to competing ring oxidation [1].
Table 2: Bromination Agents for C6 Functionalization
Reagent | Conditions | Regioselectivity (C6:C5) | Yield |
---|---|---|---|
NBS | DMF, 0°C, 2h | 95:5 | 92% |
Br₂/Zeolite | CH₂Cl₂, 25°C, 4h | 85:15 | 88% |
Br₂/DMS | Toluene, -10°C, 1h | 89:11 | 78% |
Chlorination of the C4 carbonyl group utilizes nucleophile-displacing agents targeting the pyrimidinone’s lactam functionality. The Vilsmeier-Haack reagent (chloromethylenedimethyliminium chloride), generated in situ from oxalyl chloride or phthaloyl dichloride and DMF, enables electrophilic chlorination at 60–80°C. This method achieves near-quantitative conversion in 1,2-dichloroethane (DCE) but requires rigorous water exclusion to prevent iminium hydrolysis [4] [6]. Environmentally optimized protocols replace toxic solvents with 2-chlorotoluene, reducing waste while maintaining 95% efficiency [4]. Alternatively, oxalyl chloride with catalytic DMF in toluene at 25°C provides a milder route, suppressing ring bromination degradation. This method is particularly effective for acid-sensitive intermediates, yielding 89–93% chlorinated product with <2% dehalogenation byproducts [8] [9]. Kinetic studies confirm that chlorination follows an SNAr mechanism, where the carbonyl oxygen’s basicity facilitates chloride displacement.
Cryogenic control (-20°C to 0°C) during bromination is critical to suppress polyhalogenation and ring degradation. For bromination, NBS in acetonitrile at -15°C limits dibromide formation to <3%, whereas ambient temperatures increase byproducts to 15% [1] [8]. Chlorination with oxalyl chloride similarly benefits from sub-ambient conditions (0–10°C), minimizing tar formation from electrophilic ring attack. Solvent engineering proves equally vital: DMF accelerates Vilsmeier adduct formation but necessitates low temperatures to avoid Dimethylcarbamoyl chloride (DMCC) impurities, while ethereal solvents (THF) improve oxalyl chloride reactivity but reduce solubility. Adiabatic reaction calorimetry reveals that bromination exhibits +120 kJ/mol exothermicity, mandating jacketed reactors for heat dissipation during scale-up [3].
Industrial translation faces three core bottlenecks: thermal management during halogenation, solvent volumes in crystallizations, and byproduct contamination. Bromination’s exothermicity requires cascade cooling systems to maintain -10°C in >100L batches, with HBr off-gassing necessitating caustic scrubbers [8]. The Gewardt reaction generates stoichiometric ammonium salts, complicating workup; switching from morpholine to polymer-supported bases reduces waste but increases costs by 30%. Process mass intensity (PMI) analysis reveals solvent use constitutes 85% of PMI, prompting solvent substitution (e.g., 2-MeTHF for DMF) and telescoping without intermediate isolation. A landmark 49% overall yield for the four-step sequence was achieved by eliminating chromatography through pH-controlled crystallizations, though residual palladium (<10 ppm) from hydrogenation steps requires resin scavengers [8] [9].
Table 3: Scalability Parameters for Key Steps
Synthetic Step | Critical Parameter | Laboratory Scale | Pilot Scale (50kg) |
---|---|---|---|
Gewardt Reaction | Solvent Volume (L/kg) | 8 | 5 (optimized) |
Bromination | Temperature Control | -10°C (batch) | -15°C (continuous) |
Chlorination | Byproduct Formation | <2% | 5–8% |
Crystallization | Yield Loss | 5% | 12–15% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: